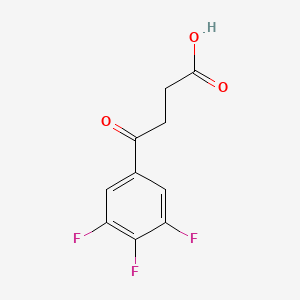

4-Oxo-4-(3,4,5-trifluorophenyl)butyric acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Oxo-4-(3,4,5-trifluorophenyl)butyric acid is a chemical compound with the CAS Number: 898765-87-2. It has a molecular weight of 232.16 and its IUPAC name is 4-oxo-4-(3,4,5-trifluorophenyl)butanoic acid . The compound is a white solid .

Synthesis Analysis

The synthesis of related compounds such as Methyl 3-Oxo-4-(2,4,5-trifluorophenyl)butanoate involves multiple stages. The first stage involves the reaction of (2,4,5-trifluorophenyl)acetic acid with 1,1’-carbonyldiimidazole in acetonitrile for 3.5 hours. The second stage involves the reaction of monomethyl monopotassium malonate with triethylamine and magnesium chloride in acetonitrile at 50℃ for 8 hours. The final stage involves further reaction in acetonitrile at 30℃ for 26 hours .Molecular Structure Analysis

The InChI code for 4-Oxo-4-(3,4,5-trifluorophenyl)butyric acid is 1S/C10H7F3O3/c11-6-3-5(4-7(12)10(6)13)8(14)1-2-9(15)16/h3-4H,1-2H2,(H,15,16). This code provides a specific representation of the molecular structure of the compound .Physical And Chemical Properties Analysis

4-Oxo-4-(3,4,5-trifluorophenyl)butyric acid is a white solid . Its molecular weight is 232.16 . The compound’s IUPAC name is 4-oxo-4-(3,4,5-trifluorophenyl)butanoic acid .Scientific Research Applications

Antiviral Activity

This compound has shown promising results in antiviral studies. Specifically, derivatives of this compound have demonstrated significant antiviral activity against Newcastle disease virus, an avian paramyxovirus, with some compounds showing activity up to seven times higher than the commercial drug Pemetrexed .

Synthesis of Novel Compounds

The acid form of this compound can be used as a precursor for synthesizing various novel compounds with potential therapeutic applications. For instance, it has been used to synthesize derivatives that contain five-membered heteroaryl amines, which have shown relatively higher antiviral activity .

HIV Integrase Inhibition

Some derivatives of this compound have been evaluated for their potential inhibitory activity against HIV integrase, an enzyme critical for the HIV replication cycle .

Convergent Analog Synthesis

The compound has been utilized in convergent analog synthesis to create various amides by reacting the acid chloride form with different amines, showcasing its versatility in chemical synthesis .

properties

IUPAC Name |

4-oxo-4-(3,4,5-trifluorophenyl)butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3O3/c11-6-3-5(4-7(12)10(6)13)8(14)1-2-9(15)16/h3-4H,1-2H2,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPDWQVIJKURPCD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)F)F)C(=O)CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20645311 |

Source

|

| Record name | 4-Oxo-4-(3,4,5-trifluorophenyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20645311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Oxo-4-(3,4,5-trifluorophenyl)butyric acid | |

CAS RN |

898765-87-2 |

Source

|

| Record name | 4-Oxo-4-(3,4,5-trifluorophenyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20645311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.